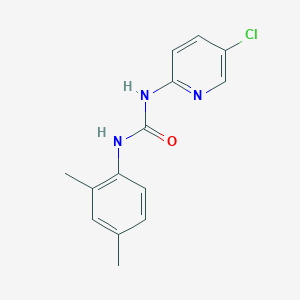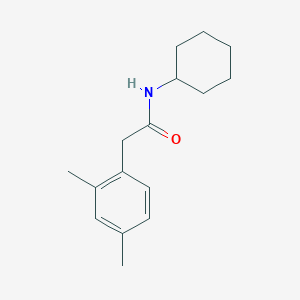![molecular formula C12H15ClN2O B5379544 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B5379544.png)
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) that has been shown to have promising anti-inflammatory and immunosuppressive effects.
作用機序
AEB071 selectively inhibits the activity of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride by binding to the catalytic domain of the enzyme. 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a family of serine/threonine kinases that play a crucial role in cellular signaling pathways. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can modulate various signaling pathways that are involved in inflammation and immune cell activation.
Biochemical and Physiological Effects:
AEB071 has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. In animal models of autoimmune diseases, AEB071 has been shown to reduce inflammation and improve disease symptoms. Additionally, AEB071 has been shown to prevent the activation of T cells, which are a type of immune cell that plays a crucial role in autoimmune diseases.
実験室実験の利点と制限
One advantage of using AEB071 in lab experiments is its selectivity for 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride. This allows researchers to specifically target 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride signaling pathways without affecting other cellular processes. Additionally, AEB071 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising therapeutic candidate.
One limitation of using AEB071 in lab experiments is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the hydrochloride salt form of AEB071 can be hygroscopic, which can affect the stability of the compound.
将来の方向性
There are several future directions for research on AEB071. One area of interest is in the development of AEB071 as a therapeutic agent for autoimmune diseases. Clinical trials have shown promising results for the use of AEB071 in the treatment of psoriasis and multiple sclerosis.
Another area of research is in the development of new 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride inhibitors that can target specific isoforms of the enzyme. This could lead to the development of more selective and potent inhibitors that have fewer side effects.
Conclusion:
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, or AEB071, is a promising compound that has shown potential as a therapeutic agent for autoimmune diseases. Its selective inhibition of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride makes it a valuable tool for studying cellular signaling pathways involved in inflammation and immune cell activation. While there are limitations to its use in lab experiments, the future directions for research on AEB071 are promising and could lead to the development of new treatments for autoimmune diseases.
合成法
The synthesis of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride involves the reaction of 4-bromo-2-fluorobenzonitrile with allylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with ethylene oxide to produce the final product, which is purified by recrystallization and converted to the hydrochloride salt. The yield of this synthesis method is typically around 50%.
科学的研究の応用
AEB071 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. AEB071 has been shown to selectively inhibit 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, which plays a crucial role in the activation of immune cells. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can reduce the activation of immune cells and decrease inflammation, which is a hallmark of autoimmune diseases.
特性
IUPAC Name |
4-[2-(prop-2-enylamino)ethoxy]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-7-14-8-9-15-12-5-3-11(10-13)4-6-12;/h2-6,14H,1,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGPFVOPPTXSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC=C(C=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5379461.png)
![N~1~-methyl-N~1~-[(1-methylpiperidin-3-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5379468.png)

![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![2-amino-4-(4-hydroxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379522.png)
![4-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)butan-1-ol](/img/structure/B5379529.png)
![2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5379530.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile](/img/structure/B5379536.png)
![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)